Olivine

Descripción

Propiedades

Número CAS |

1317-71-1 |

|---|---|

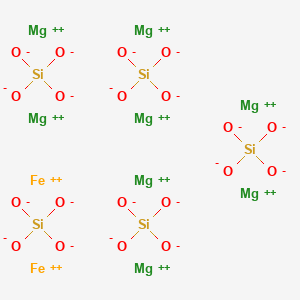

Fórmula molecular |

Fe2Mg8O20Si5 |

Peso molecular |

766.55 g/mol |

Nombre IUPAC |

octamagnesium;iron(2+);pentasilicate |

InChI |

InChI=1S/2Fe.8Mg.5O4Si/c;;;;;;;;;;5*1-5(2,3)4/q10*+2;5*-4 |

Clave InChI |

FOKWMWSOTUZOPN-UHFFFAOYSA-N |

SMILES canónico |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+2].[Fe+2] |

Descripción física |

Olive-green to reddish solid; [Wikipedia] |

Origen del producto |

United States |

Foundational & Exploratory

A Deep Dive into Mantle Olivine: A Technical Guide to Trace Element Geochemistry

For Researchers, Scientists, and Professionals in Earth and Material Sciences

This technical guide provides a comprehensive overview of the trace element geochemistry of mantle olivine, a critical mineral for understanding the Earth's upper mantle composition, evolution, and dynamics. By examining the distribution and behavior of trace elements within this compound, researchers can decipher complex petrogenetic processes, including partial melting, melt-rock interaction, and mantle metasomatism. This document details the analytical techniques used to measure trace elements in this compound, presents key quantitative data on their concentrations and behavior, and illustrates the underlying geochemical processes.

Core Concepts in this compound Trace Element Geochemistry

This compound, with the general formula (Mg,Fe)₂SiO₄, is the most abundant mineral in the Earth's upper mantle. While its major components are magnesium, iron, and silica, it incorporates a wide variety of other elements in trace amounts (typically in the parts-per-million or ppm range). The concentrations of these trace elements are governed by the principles of partitioning and diffusion, providing a rich dataset for petrological and volcanological studies.[1]

Partitioning describes the distribution of a trace element between this compound and the silicate (B1173343) melt from which it crystallizes. This is quantified by the partition coefficient (D), which is the ratio of the concentration of an element in this compound to its concentration in the melt. Elements with D > 1 are considered "compatible" and are preferentially incorporated into the this compound structure, while those with D < 1 are "incompatible" and remain in the melt. The partitioning of trace elements is influenced by factors such as temperature, pressure, melt composition, and oxygen fugacity.[2][3][4][5][6]

Diffusion refers to the movement of elements within the this compound crystal lattice at high temperatures. The rate of diffusion varies for different elements and is highly dependent on temperature and the crystallographic orientation.[7][8][9] This process is crucial for understanding the timescales of magmatic events, as it can modify the original trace element zoning within this compound crystals.[1][8][9]

Analytical Techniques for Trace Element Analysis in this compound

The precise measurement of trace element concentrations in this compound requires sophisticated analytical techniques capable of high spatial resolution and low detection limits. The primary methods employed are Electron Probe Microanalysis (EPMA), Secondary Ion Mass Spectrometry (SIMS), and Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS).

Experimental Protocols

Electron Probe Microanalysis (EPMA): This technique is well-suited for measuring the concentrations of minor and some trace elements with relatively higher abundances.

-

Sample Preparation: this compound grains are mounted in epoxy and polished to a smooth, flat surface.

-

Instrumentation: A focused beam of electrons is directed at the sample, causing the emission of X-rays with characteristic wavelengths for each element.

-

Measurement: The intensity of the emitted X-rays is compared to that of a known standard to determine the element's concentration. For trace elements like Al, Ca, and Cr, high beam currents (e.g., 300 nA) and accelerating voltages (e.g., 20 kV) are used to enhance the signal.[10]

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): This is a powerful and widely used technique for in-situ measurement of a broad range of trace elements at very low concentrations.

-

Sample Preparation: Polished thick sections or grain mounts of this compound are used.

-

Instrumentation: A high-energy laser beam is focused on the sample surface, ablating a small amount of material. The ablated material is transported by an inert gas stream into an inductively coupled plasma, where it is ionized. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Measurement: The detector counts the ions for each mass, and these counts are converted to concentrations using external calibration standards. Matrix-matched standards (i.e., this compound standards with known trace element concentrations) are crucial for accurate results to account for potential downhole fractionation effects.[10][11] Beam sizes typically range from 70 to 100 µm.[10]

Secondary Ion Mass Spectrometry (SIMS): This technique offers very high sensitivity and is particularly useful for analyzing light elements and for high-resolution depth profiling.

-

Sample Preparation: Similar to EPMA and LA-ICP-MS, samples must be highly polished.

-

Instrumentation: A primary ion beam (e.g., O⁻, Cs⁺) is focused on the sample surface, sputtering secondary ions from the sample. These secondary ions are then accelerated into a mass spectrometer.

-

Measurement: The intensity of the secondary ion beam for each mass is measured and converted to concentration using standards. SIMS analysis is often used in conjunction with EPMA for a comprehensive characterization of trace elements.[3]

Quantitative Data: Trace Element Concentrations in Mantle this compound

The trace element composition of mantle this compound varies significantly depending on the tectonic setting and the petrogenetic processes it has undergone. The following tables summarize typical trace element concentrations in this compound from different mantle-derived rocks.

Table 1: Trace Element Concentrations in this compound from Mantle Xenoliths (ppm)

| Element | Garnet Peridotite | Spinel Peridotite |

| Ni | 2610 - 3336 | Varies with Fo content |

| Mn | 554 - 1483 | Higher than Garnet Peridotite |

| Co | Varies with Fo content | Higher than Garnet Peridotite |

| Zn | Varies with Fo content | Higher than Ophiolitic this compound |

| Ca | < 732 | - |

| Cr | < 300 | - |

| Al | < 300 | - |

| Li | < 10 | - |

| V | > 2 | - |

| Sc | < 10 | - |

Data compiled from[12].

Table 2: Trace Element Concentrations in this compound from Ophiolites and Layered Intrusions (ppm)

| Element | Ophiolitic Peridotites | Layered Intrusions |

| Ni | Varies with Fo content | 1999 - 3345 |

| Mn | - | 1187 - 2174 |

| Co | - | 102 - 209 |

| Zn | - | 16 - 86 |

| Ca | - | 71 - 631 |

| Ti | - | 5 - 62 |

| P | - | 9 - 201 |

| Cr | - | < 100 |

| Al | - | < 100 |

| Li | - | < 7 |

| V | < 2 | < 4 |

| Sc | - | 2 - 6 |

Data compiled from[12].

Geochemical Processes and Workflows

The trace element composition of mantle this compound provides a window into various geochemical processes occurring within the Earth's mantle. The following diagrams illustrate some of these key processes and analytical workflows.

The diagram above illustrates a typical workflow for the geochemical analysis of trace elements in mantle this compound, from sample preparation to data interpretation.

This diagram shows how partial melting of mantle peridotite leads to the formation of a silicate melt and a residual solid. Trace elements are partitioned between the melt and the residual minerals, including this compound, leading to distinct geochemical signatures.[12]

This diagram illustrates the process of melt-rock interaction, or metasomatism, where a migrating melt interacts with and alters the chemical composition of the surrounding mantle rock. This process can significantly modify the trace element composition of this compound.[12]

Applications in Earth Sciences

The study of trace elements in mantle this compound has numerous applications in the Earth sciences:

-

Tracing Mantle Depletion and Enrichment: The concentrations of certain trace elements in this compound can be used to trace the history of depletion through partial melting and subsequent enrichment through metasomatism.[13]

-

Discriminating Tectonic Settings: this compound from different tectonic settings, such as mid-ocean ridges, subduction zones, and continental rifts, often exhibits distinct trace element signatures.[12][14] For example, V and Sc contents can help distinguish between continental and oceanic lithospheric mantle.[12]

-

Geothermobarometry: The partitioning of certain elements between this compound and other mantle minerals (e.g., spinel, pyroxene) is temperature and pressure dependent, allowing for the estimation of the conditions of mantle equilibration.[13][15][16]

-

Mineral Exploration: The trace element composition of this compound can be used as an indicator for the presence of certain types of ore deposits, such as chromite and nickel sulfides.[12]

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. Trace Element Partitioning between this compound and Melt: Analysis of Experimental Data - Girnis - Geochemistry International [journals.eco-vector.com]

- 3. researchgate.net [researchgate.net]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. Research Data JCU - Rates of element diffusion in this compound and implications for the deep structure of the Earth [researchdata.jcu.edu.au]

- 8. Goldschmidt 2023 Conference [conf.goldschmidt.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. research.vu.nl [research.vu.nl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Olivine Minerals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of olivine, a significant nesosilicate mineral group. The information is presented to be a key resource for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Chemical Composition and Crystal Structure

This compound is a group of rock-forming minerals with the general chemical formula A₂SiO₄, where 'A' can be magnesium (Mg), iron (Fe), and less commonly, manganese (Mn), calcium (Ca), or nickel (Ni).[1][2] The most prominent members of the this compound group form a solid solution series between forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄).[3][4] In this series, Mg²⁺ and Fe²⁺ ions can freely substitute for each other within the crystal structure, leading to a continuous variation in composition.[1][2] The composition is often expressed as molar percentages of forsterite (Fo) and fayalite (Fa), for instance, Fo₇₀Fa₃₀ indicates an this compound that is 70% forsterite.[5][6]

Minerals in the this compound group crystallize in the orthorhombic system (space group Pbnm).[5][6] Their structure is classified as a nesosilicate, characterized by isolated silica (B1680970) tetrahedra (SiO₄) linked by divalent metal cations (like Mg²⁺ and Fe²⁺) in octahedral coordination sites.[5][7][8] This arrangement can be visualized as a hexagonal close-packed array of oxygen ions, with half of the octahedral sites occupied by magnesium or iron ions and one-eighth of the tetrahedral sites occupied by silicon ions.[5] There are two distinct metal sites, M1 and M2, and three distinct oxygen sites.[5]

Physical Properties

The physical properties of this compound minerals vary systematically with the ratio of magnesium to iron.[5] Generally, an increase in iron content leads to an increase in specific gravity and refractive index, and a decrease in hardness.[1]

| Property | Description | Forsterite (Mg-rich) | Fayalite (Fe-rich) |

| Color | Typically olive-green, but can range from yellow-green to brown.[1][2] Iron-rich varieties are more brownish.[1] | Yellow-green[9] | Yellow-brown, brown[10] |

| Luster | Vitreous (glassy)[1][5] | Vitreous | Vitreous to resinous[10] |

| Transparency | Transparent to translucent[2][5] | Transparent to translucent | Transparent |

| Crystal System | Orthorhombic[3][5] | Orthorhombic | Orthorhombic[10] |

| Crystal Habit | Massive to granular[5] | Granular | Commonly granular, compact, or massive[10] |

| Cleavage | Poor to imperfect in two directions at 90 degrees, on {010} and {100}.[5][7][11] | Poor | Moderate on {010}, imperfect on {100}[10] |

| Fracture | Conchoidal[1][5] | Conchoidal | Conchoidal[10] |

| Hardness (Mohs) | 6.5 - 7.0[1][5][11] | 7.0 | 6.5[10] |

| Specific Gravity | 3.2 - 4.4[5] | 3.2[11] | 4.392[10] |

| Streak | White or colorless[1][5] | White | White[10] |

Optical Properties

In thin section, this compound is typically colorless to pale green-yellow.[12] Iron-rich varieties may exhibit weak pleochroism.[7][12] One of the most diagnostic features of this compound under cross-polarized light is its high birefringence, resulting in strong second to third-order interference colors.[7][13]

| Property | Description | Forsterite (Mg-rich) | Fayalite (Fe-rich) |

| Birefringence | High, δ = 0.040[5] | ~0.035 | ~0.051[10] |

| Refractive Index | nα = 1.630–1.650, nβ = 1.650–1.670, nγ = 1.670–1.690[5] | nα = 1.635, nβ = 1.651, nγ = 1.670 | nα = 1.824, nβ = 1.864, nγ = 1.875[10] |

| Optical Character | Biaxial (+) or (-)[13] | Biaxial (+) | Biaxial (-)[10] |

| 2V Angle | 46-98°[14] | ~85-90° | ~47-54°[10] |

Thermal Properties

This compound is characterized by a high crystallization temperature from magma.[2] The melting point varies with the composition, with the magnesium-rich end-member, forsterite, having a significantly higher melting point than the iron-rich end-member, fayalite.[15]

| Property | Forsterite (Mg₂SiO₄) | Fayalite (Fe₂SiO₄) |

| Melting Point | ~1890°C[15] | ~1200°C[15] |

At high pressures and temperatures found deep within the Earth, the this compound structure becomes unstable and undergoes phase transitions to wadsleyite and then ringwoodite.[5][6]

Chemical Alteration and Weathering

This compound is one of the least stable common minerals on the Earth's surface and is highly susceptible to alteration by weathering and hydrothermal processes.[5][12] A common alteration product is a mixture of clay minerals, iron oxides, and ferrihydrite known as "iddingsite".[5] Serpentinization is another key alteration process, particularly in plutonic and metamorphic environments, where this compound reacts with water to form serpentine (B99607) minerals.[6][12]

Experimental Protocols for Characterization

Electron Probe Microanalysis (EPMA)

Purpose: To determine the precise chemical composition of this compound, including major, minor, and trace elements.[16]

Methodology:

-

Sample Preparation: this compound grains are mounted in an epoxy resin, ground, and polished to a smooth, flat surface. The sample is then coated with a thin layer of carbon to ensure electrical conductivity.

-

Instrument Setup: A focused beam of electrons is directed onto the sample surface. Typical analytical conditions include an accelerating voltage of 25 kV and a beam current of around 900 nA for trace element analysis.[17]

-

Data Acquisition: The electron beam excites the atoms in the sample, causing them to emit X-rays with characteristic wavelengths and energies for each element. These X-rays are detected by wavelength-dispersive spectrometers (WDS) or energy-dispersive spectrometers (EDS).[16]

-

Data Correction: The raw X-ray intensity data is converted into elemental concentrations using correction procedures such as ZAF (atomic number, absorption, fluorescence) to account for matrix effects.

X-Ray Diffraction (XRD)

Purpose: To determine the crystal structure and unit cell parameters of this compound.

Methodology:

-

Sample Preparation: A single, high-quality this compound crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., MoKα radiation).[18] As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice. A detector, such as a CCD detector, records the positions and intensities of the diffracted beams.[18]

-

Data Analysis: The diffraction pattern is analyzed to determine the unit cell dimensions (a, b, and c) and the space group of the crystal. Further refinement of the data can yield the precise atomic coordinates within the unit cell.[18]

Raman Spectroscopy

Purpose: To identify this compound and determine its composition based on its characteristic vibrational modes.

Methodology:

-

Sample Preparation: The analysis can be performed on single crystals or powdered samples.

-

Instrumentation: A laser (e.g., 532 nm) is focused on the sample.[19][20] The scattered light is collected and passed through a spectrometer.

-

Spectral Analysis: The Raman spectrum of this compound is characterized by a high-intensity doublet between 800 and 880 cm⁻¹.[19][20] The precise positions of these peaks shift with the Mg/Fe ratio.[19][20] By measuring the peak positions, the forsterite content can be calculated using established regression equations.[19][20] This technique can also be used to measure the water content in this compound.[21]

References

- 1. geologyscience.com [geologyscience.com]

- 2. This compound: A rock-forming mineral. Used as the gemstone peridot. [geology.com]

- 3. This compound – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 4. Forsterite-fayalite series | this compound, Silicates, Magnesium | Britannica [britannica.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. ALEX STREKEISEN [alexstrekeisen.it]

- 7. This compound – Geology is the Way [geologyistheway.com]

- 8. geo.libretexts.org [geo.libretexts.org]

- 9. This compound - Mineralogy, Mg-Fe, Silicates | Britannica [britannica.com]

- 10. Fayalite - Wikipedia [en.wikipedia.org]

- 11. This compound Group | Common Minerals [commonminerals.esci.umn.edu]

- 12. ALEX STREKEISEN-Olivine- [alexstrekeisen.it]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. This compound Mineral Data [webmineral.com]

- 15. This compound: Common Rock-Forming Mineral – Geology In [geologyin.com]

- 16. rruff.net [rruff.net]

- 17. Chemical analysis of olivines by the electron microprobe | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]

- 18. objects.lib.uidaho.edu [objects.lib.uidaho.edu]

- 19. minsocam.org [minsocam.org]

- 20. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 21. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Olivine in Mafic and Ultramafic Rocks: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Olivine, a magnesium iron silicate, is a principal constituent of the Earth's upper mantle and a significant component of mafic and ultramafic rocks.[1][2][3] Its composition and texture provide critical insights into the petrogenesis of host rocks and the physicochemical conditions of magma formation.[4][5] This technical guide provides an in-depth examination of this compound's occurrence, chemical variability, and alteration processes within these rock types. Detailed experimental protocols for its analysis are presented, and key processes are visualized through logical diagrams. Quantitative data are summarized in tables to facilitate comparative analysis.

Occurrence and Abundance of this compound

This compound is a defining mineral in both mafic and ultramafic igneous rocks.[1] Its abundance is a key factor in their classification.

-

Ultramafic Rocks: These rocks are characterized by very low silica (B1680970) content (<45%) and high concentrations of magnesium and iron.[6][7] They are typically composed of more than 90% ferromagnesian minerals.[8] Ultramafic rocks like peridotite and dunite are rich in this compound.[1][6]

-

Mafic Rocks: With a silica content between 45% and 52%, mafic rocks are richer in silica than their ultramafic counterparts.[7][8] They are primarily composed of pyroxene, plagioclase, and often this compound.[9] Common mafic rocks include basalt and gabbro, which typically contain this compound of forsteritic to intermediate composition.[2]

| Rock Type | Classification | Typical this compound Modal Abundance (wt%) | Key Associated Minerals |

| Dunite | Ultramafic | > 90% | Minor Pyroxene, Chromite |

| Peridotite | Ultramafic | > 40% | Pyroxene, Garnet, Spinel |

| Gabbro | Mafic | Variable, often < 20% | Plagioclase, Pyroxene |

| Basalt | Mafic | Variable, often < 20% | Plagioclase, Pyroxene |

Chemical Composition of this compound

This compound is a solid solution series with two end-members: Forsterite (Fo), the magnesium-rich end-member (Mg₂SiO₄), and Fayalite (Fa), the iron-rich end-member (Fe₂SiO₄).[3][10] The general chemical formula is (Mg,Fe)₂SiO₄.[1][3] The composition is commonly expressed in terms of the molar percentage of forsterite (e.g., Fo₉₀ indicates 90% forsterite and 10% fayalite).[1]

-

In Ultramafic Rocks: this compound is typically magnesium-rich, with forsterite content often ranging from 88% to 92%.[2]

-

In Mafic Rocks: this compound composition is more variable, generally ranging from 50% to 80% forsterite.[2]

Minor and trace elements are also incorporated into the this compound crystal structure and serve as important petrogenetic indicators.[5] These include Nickel (Ni), Manganese (Mn), Calcium (Ca), and Cobalt (Co).[1]

| Element | Typical Concentration Range in Mantle this compound (ppm) | Petrogenetic Significance |

| Nickel (Ni) | 2000 - 3500 | Indicator of mantle source and fractional crystallization. |

| Manganese (Mn) | 800 - 1400 | Sensitive to tectonic setting and mantle source.[5] |

| Calcium (Ca) | < 1000 | Can be used as a geothermometer. |

| Cobalt (Co) | 100 - 150 | Behaves similarly to Ni and can indicate mantle source. |

| Zinc (Zn) | 40 - 80 | Ratios with other elements can discriminate rock types.[11] |

| Chromium (Cr) | < 300 | Indicator of melt-rock interaction. |

| Aluminum (Al) | < 400 | Can be used to estimate pressure of crystallization. |

Note: Concentrations can vary significantly based on the specific geological setting.

Alteration of this compound: Serpentinization

This compound is highly susceptible to alteration, particularly at low temperatures in the presence of water.[12] The most significant alteration process is serpentinization, a hydration and metamorphic transformation that converts this compound into serpentine (B99607) group minerals, brucite, and magnetite.[13][14] This process is common in ultramafic rocks, especially at tectonic plate boundaries and on the seafloor.[13][14]

The fundamental reaction for the serpentinization of forsterite can be simplified as:

2Mg₂SiO₄ (Forsterite) + 3H₂O → Mg₃Si₂O₅(OH)₄ (Serpentine) + Mg(OH)₂ (Brucite) [12][15]

This reaction is highly exothermic, releasing significant heat that can drive hydrothermal systems.[13] It also leads to a substantial increase in volume (30-40%) and a decrease in density, which can cause fracturing of the host rock.[13]

Below is a diagram illustrating the logical flow of the serpentinization process.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ALEX STREKEISEN-Olivine- [alexstrekeisen.it]

- 3. This compound: Common Rock-Forming Mineral – Geology In [geologyin.com]

- 4. [PDF] Predicting this compound formation environments using machine learning and implications for magmatic sulfide prospecting | Semantic Scholar [semanticscholar.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. 3.5 Igneous Rocks – Dynamic Planet: Exploring Geological Disasters and Environmental Change [open.maricopa.edu]

- 7. Igneous Rocks Composition (Ultramafic, Mafic, Intermediate and Felsic) – Geology In [geologyin.com]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. Igneous Rocks Classified by Composition [sites.pitt.edu]

- 10. This compound – Geology is the Way [geologyistheway.com]

- 11. research.vu.nl [research.vu.nl]

- 12. ALEX STREKEISEN-Olivine- [alexstrekeisen.it]

- 13. Serpentinization - Wikipedia [en.wikipedia.org]

- 14. quora.com [quora.com]

- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Identifying Olivine: A Technical Guide for Microscopic Analysis

This guide provides a comprehensive protocol for the identification of olivine in thin sections using polarized light microscopy. It is intended for researchers and scientists who require accurate mineralogical identification as part of their analytical procedures. The document outlines the key optical properties of this compound, a detailed experimental workflow for its identification, and a comparative analysis with commonly associated minerals.

Experimental Protocol: Polarized Light Microscopy of this compound

This protocol details the step-by-step procedure for identifying this compound crystals within a standard petrographic thin section (30 µm thickness).

1. Preparation and Initial Setup:

-

Ensure the polarized light microscope is correctly calibrated, including the alignment of the polarizer and analyzer (crossed polars should result in a completely dark field of view).

-

Place the thin section on the rotating stage.

-

Begin observations in Plane-Polarized Light (PPL) with the analyzer removed from the light path.

2. Observations in Plane-Polarized Light (PPL):

-

Relief: Observe the mineral's relief against the mounting medium (typically Canada Balsam or epoxy). This compound exhibits high positive relief, meaning its grain boundaries will appear distinctly sharp and well-defined.[1][2][3]

-

Color and Pleochroism: Note the color of the mineral. Magnesium-rich this compound (Forsterite) is typically colorless.[1][4][5] As iron content increases (towards Fayalite), this compound may appear pale yellow or green.[1][2] Fayalite-rich varieties can exhibit weak to moderate pleochroism, showing a color change from pale yellow to orangish or reddish-brown as the stage is rotated.[6][7]

-

Crystal Habit and Form: Examine the shape of the crystals. In volcanic rocks, this compound may form euhedral (well-formed) phenocrysts, often with six or eight-sided cross-sections.[4][5][7] In plutonic and metamorphic rocks, it more commonly appears as anhedral to subhedral rounded grains.[4][7]

-

Cleavage and Fracture: Look for cleavage planes. This compound is characterized by its lack of cleavage.[1][3][4] Instead, it displays a distinctive pattern of irregular, often curved, fractures that traverse the grains.[4][6][8]

3. Analysis in Cross-Polarized Light (XPL):

-

Birefringence and Interference Colors: Insert the analyzer to observe the mineral under crossed polars. This compound has strong birefringence, resulting in bright, vivid interference colors.[2][6] These colors typically range into the second or third order of the Michel-Lévy chart, displaying vibrant reds, blues, and greens.[4][8][9]

-

Extinction: Rotate the stage to determine the extinction angle. Elongate crystals of this compound exhibit parallel or straight extinction, meaning the crystal goes dark (extinct) when its long axis is aligned with the microscope's crosshairs.[1][7][10]

-

Twinning: Twinning is not a common feature in this compound.[3][7]

-

Alteration: Carefully inspect the crystal edges and along fractures for alteration products. This compound readily alters to other minerals.[4] Common alteration products include serpentine, which may appear as a fibrous mesh along cracks, and reddish-brown iddingsite.[1][4][11]

4. Distinguishing this compound from Similar Minerals:

-

Pyroxenes: Clinopyroxenes (e.g., Augite) are distinguished by their distinct cleavage at approximately 90 degrees, generally lower birefringence than this compound, and inclined extinction.[6][12] Orthopyroxenes also have two cleavages at nearly 90 degrees and typically show weaker birefringence than this compound.[4]

-

Epidote: Epidote has high relief and can show vibrant interference colors, but it typically has a distinct pistachio-green color and perfect cleavage in one direction.[6]

-

Andalusite: While similar in some optical properties, andalusite is found in different geological settings (metamorphic rocks) and does not typically occur alongside the mafic and ultramafic minerals associated with this compound.[4]

Summary of this compound Optical Properties

The quantitative and qualitative optical properties of this compound are summarized in the table below for easy reference.

| Property | Description |

| Crystal System | Orthorhombic[7][11] |

| Relief | High Positive[1][2][3] |

| Color (PPL) | Colorless to pale yellow/green; iron-rich varieties can be yellowish to reddish-brown.[1][4][6] |

| Pleochroism | Generally absent or weak; can be moderate in Fe-rich varieties (Fayalite).[6][7] |

| Cleavage | Poor to absent; characterized by irregular internal fractures.[1][3][4][7] |

| Birefringence | 0.033 - 0.052 (Strong)[1][9][13] |

| Interference Colors (XPL) | Bright, second to third-order colors (vivid greens, blues, reds).[1][4][6] |

| Extinction | Parallel (straight) in elongate sections.[1][7][10] |

| Twinning | Not common.[3][7] |

| Optic Sign | Biaxial (+ or -)[1][7] |

| 2V Angle | 46° - 98°[3] |

| Common Alterations | Serpentine (fibrous), Iddingsite (reddish-brown).[1][2][4] |

This compound Identification Workflow

The following diagram illustrates the logical workflow for identifying this compound in a thin section based on its key diagnostic properties.

A flowchart detailing the decision-making process for identifying this compound under a polarizing microscope.

References

- 1. This compound [science.smith.edu]

- 2. ALEX STREKEISEN-Olivine- [alexstrekeisen.it]

- 3. This compound (thin section) | Athabasca University Library's Digital Collections [athabascau-i2.arcabc.ca]

- 4. This compound [sites.und.edu]

- 5. This compound – Geology is the Way [geologyistheway.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. microckscopic.ro [microckscopic.ro]

- 8. researchgate.net [researchgate.net]

- 9. itssedimentary.com [itssedimentary.com]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. geologyrocks.co.uk [geologyrocks.co.uk]

- 13. scribd.com [scribd.com]

paragenesis of olivine in terrestrial and lunar basalts

An In-depth Technical Guide on the Paragenesis of Olivine in Terrestrial and Lunar Basalts

Introduction

This compound, a magnesium iron silicate (B1173343) ((Mg,Fe)₂SiO₄), is a fundamental rock-forming mineral and a primary liquidus phase in the crystallization of mafic and ultramafic magmas. Its paragenesis—the sequence and association in which it crystallizes with other minerals—provides a critical window into the evolution of magmatic systems. As one of the earliest minerals to form, this compound's composition, morphology, and relationship with co-precipitating phases record the intensive parameters of magma genesis, differentiation, and ascent.[1][2][3] This technical guide offers a comparative analysis of this compound paragenesis in two distinct planetary environments: Earth and the Moon.

The study of this compound in terrestrial basalts, such as those from Hawaii, has been crucial for understanding processes like fractional crystallization, magma mixing, and mantle dynamics.[4][5] On the Moon, this compound is a major constituent of mare basalts and its study provides insights into the formation of the lunar magma ocean, the composition of the lunar mantle, and the redox conditions of lunar volcanism.[6][7][8] By examining the differences and similarities between this compound from these two bodies, researchers can better constrain the unique petrogenetic pathways that have shaped their respective crusts and mantles. This guide is intended for researchers and scientists, providing quantitative data, detailed experimental methodologies, and visual representations of the core concepts governing this compound paragenesis.

The Crystallization of this compound in Basaltic Magmas

The formation of this compound is a cornerstone of igneous petrology, governed by the principles of magma cooling and chemical differentiation.

Fractional Crystallization and Bowen's Reaction Series

In most basaltic magmas, this compound is the first silicate mineral to crystallize, a principle outlined by Bowen's reaction series.[9] As a mafic magma cools, typically between 1200°C and 1300°C, iron and magnesium combine with silica (B1680970) to form this compound crystals.[9] This process, known as fractional crystallization, involves the separation of these early-formed crystals from the residual melt.[3] Because this compound is denser (approx. 3.2 g/cm³) than most basaltic magmas (approx. 3.1 g/cm³), the crystals tend to settle and accumulate at the bottom of the magma chamber, forming cumulate layers.[3][10] This separation depletes the remaining magma in magnesium and iron, causing the residual melt to become progressively more enriched in silica and other incompatible elements, thus driving the magma's composition towards andesite or even rhyolite.[3]

Factors Influencing this compound Crystallization

The specific characteristics of this compound crystals are dictated by several factors during magma evolution:

-

Temperature and Cooling Rate: The rate at which magma cools profoundly impacts this compound morphology. Slow cooling allows for the development of large, well-formed (euhedral) crystals. In contrast, rapid cooling, often associated with volcanic eruptions, leads to the formation of skeletal or dendritic (tree-like) crystals as the crystal attempts to grow quickly under conditions of high undercooling.[1][5] Controlled cooling rate experiments show systematic changes in crystal morphology and the temperature at which phases appear.[11][12]

-

Magma Composition: The bulk composition of the magma, particularly its MgO content, determines the composition of the crystallizing this compound.[1] Magmas with higher MgO will crystallize more magnesium-rich this compound (Forsterite, Fo).

-

Oxygen Fugacity (fO₂): The oxygen fugacity, or the partial pressure of oxygen, is a critical environmental parameter. It influences the valence state of various elements, which in turn affects their partitioning between the this compound crystal and the melt.[7][13] This is a key distinguishing factor between terrestrial and lunar systems, with lunar basalts forming under much more reducing (lower fO₂) conditions.[13][14]

Paragenesis of this compound in Terrestrial Basalts

In terrestrial settings, this compound is a characteristic primary phase in ultramafic to intermediate magmas, particularly in ocean island basalts and mid-ocean ridge basalts (MORB).[1][15]

Mineral Assemblages and Composition

The typical paragenetic sequence in terrestrial basalts begins with the crystallization of this compound, often accompanied or followed by chromium spinel.[9] As the magma continues to cool and evolve, pyroxene (B1172478) (typically augite and pigeonite) and plagioclase feldspar (B12085585) join the assemblage.[3][9]

Terrestrial this compound exhibits a wide range of compositions, measured by the molar percentage of the forsterite end-member (Fo = Mg₂SiO₄). This compound in primitive basalts is highly magnesian (e.g., Fo₈₅.₅ in Kīlauea basalts), reflecting equilibrium with a mantle-derived magma.[1] Trace element compositions, particularly of first-row transition elements like Nickel (Ni), Cobalt (Co), and Chromium (Cr), are valuable petrogenetic indicators.[16][17]

Quantitative Data: Terrestrial this compound Composition

The following table summarizes typical compositional data for this compound in terrestrial basalts. Note that partition coefficients (D) represent the ratio of the concentration of an element in the this compound crystal to its concentration in the melt.

| Element/Parameter | Typical Range/Value | Source(s) |

| Forsterite Content (Fo) | Fo₇₀ - Fo₉₀ | [1][4] |

| Nickel (Ni) | 1000 - 3000 ppm | [16] |

| Manganese (Mn) | 1000 - 2500 ppm | [16] |

| D_V (this compound/Melt) | 0.003 - 0.21 | [14] |

| D_Cr (this compound/Melt) | ~0.2 - 1.2 (factor of ~2 higher than lunar) | [6][14] |

Paragenesis of this compound in Lunar Basalts

Lunar mare basalts, the dark plains visible on the Moon's surface, are the products of ancient volcanic activity. This compound is a common and important mineral in these rocks, providing clues to the Moon's unique geological history.[6][18]

Mineral Assemblages and Composition

The paragenetic sequence in lunar basalts is broadly similar to terrestrial ones but with key differences. In low-Ti basalts, the sequence is typically this compound ± Cr-spinel, followed by pyroxene, then plagioclase, and finally ilmenite (B1198559) (FeTiO₃).[11] In high-Ti basalts, ilmenite may crystallize earlier. The crystallization order of plagioclase and ilmenite can be reversed depending on the cooling rate.[11][12] The presence of native iron (Fe⁰) spherules within this compound is evidence of the highly reducing conditions under which these magmas crystallized.[11]

The composition of lunar this compound is distinct from its terrestrial counterpart, primarily due to the vastly different oxygen fugacity. Lunar basalts formed at fO₂ levels near or below the iron-wüstite (IW) buffer, roughly 5 log units lower than terrestrial MORB.[13] This has a profound effect on trace element partitioning. For example, the partition coefficient for Vanadium (V) is significantly higher in lunar this compound because the more reduced V²⁺ and V³⁺ ions substitute more readily into the this compound crystal structure than the V⁴⁺ and V⁵⁺ common in terrestrial magmas.[13][14] Conversely, the partitioning of Cr is surprisingly lower in lunar this compound, a phenomenon attributed to compositional effects rather than fO₂.[6][13][14]

Quantitative Data: Lunar this compound Composition

The table below summarizes compositional data for this compound in various lunar basalts returned by the Apollo missions.

| Element/Parameter | Typical Range/Value | Source(s) |

| Forsterite Content (Fo) | Fo₃₈ - Fo₇₈ | [11][19] |

| Nickel (Ni) | Depleted relative to terrestrial | [17] |

| Titanium (Ti) | Enriched relative to terrestrial | [17] |

| D_V (this compound/Melt) | 0.17 - 0.74 | [14] |

| D_Cr (this compound/Melt) | 0.11 - 0.62 | [6][14] |

Comparative Summary

| Feature | Terrestrial Basalts | Lunar Basalts |

| Oxygen Fugacity (fO₂) | Relatively high (near QFM buffer) | Extremely low (near or below IW buffer)[13] |

| Typical Assemblage | This compound, Pyroxene, Plagioclase | This compound, Pyroxene, Plagioclase, Ilmenite, Cr-Spinel[11][18] |

| Associated Opaque | Magnetite, Ilmenite | Ilmenite, Troilite, Native Iron[11][20] |

| This compound Fo Content | Generally higher (Fo₇₀-₉₀) in primitive basalts[1] | Generally lower and more iron-rich (Fo₃₈-₇₈)[11][19] |

| Vanadium (V) Partitioning | Low (D_V = 0.003 - 0.21)[14] | High (D_V = 0.17 - 0.74)[14] |

| Chromium (Cr) Partitioning | Higher (D_Cr is ~2x lunar)[6][14] | Lower (D_Cr = 0.11 - 0.62)[6][14] |

| Ni & Co Signatures | Reflects terrestrial mantle source | Reflects Ni-depleted lunar source regions[17] |

Experimental Protocols

Understanding this compound paragenesis relies heavily on experimental petrology, which simulates magmatic conditions in the laboratory.

Starting Materials

Experiments typically begin with either finely ground natural basalt (e.g., Kīlauea pyroclasts) or synthetic powders mixed from oxides and carbonates to match a desired bulk composition.[1] For studies on lunar basalts, synthetic analogues are often created based on the chemical analyses of returned Apollo samples, such as the this compound-normative basalt 15555.[18]

Experimental Apparatus and Procedures

-

One-Atmosphere Gas-Mixing Furnaces: These furnaces are used for low-pressure crystallization experiments. They allow for precise control of temperature and oxygen fugacity by mixing gases like CO₂ and H₂. This is crucial for replicating the redox conditions of terrestrial and lunar magmas.[15]

-

Piston-Cylinder Apparatus: For experiments investigating the effects of pressure on crystallization (simulating deeper magma chambers), a piston-cylinder apparatus is used.[11]

-

Equilibrium Experiments: The sample is held at a constant temperature and pressure until it reaches chemical equilibrium. This helps to determine the precise liquidus temperature and the sequence of mineral crystallization.[11]

-

Dynamic Crystallization Experiments: These involve controlled cooling of the sample at linear rates (e.g., 0.5°C to 2000°C per hour).[11][12] This method is used to study how cooling rates affect crystal textures, morphologies, and mineral chemistry, providing a direct link between experimental products and natural rock textures.[1][11]

Analytical Techniques

Post-experiment, the run products (glass and crystals) are analyzed to determine their composition.

-

Electron Probe Microanalyzer (EPMA): This is the standard technique for determining the major and minor element composition (Si, Mg, Fe, Ca, Al, etc.) of this compound and the surrounding glass (representing the melt).[1][21] An electron beam is focused on the sample, and the resulting X-ray emissions are analyzed to quantify elemental concentrations.[21]

-

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): This technique is used for in-situ analysis of trace element concentrations (e.g., V, Cr, Ni, Co, REE) at the parts-per-million (ppm) level. A laser ablates a microscopic spot on the sample, and the vaporized material is analyzed by a mass spectrometer.[22][23]

Visualizations

Logical Relationships and Workflows

Caption: A simplified workflow of fractional crystallization in a basaltic magma.

References

- 1. Frontiers | Forming this compound Phenocrysts in Basalt: A 3D Characterization of Growth Rates in Laboratory Experiments [frontiersin.org]

- 2. hou.usra.edu [hou.usra.edu]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. academic.oup.com [academic.oup.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. lunar.colorado.edu [lunar.colorado.edu]

- 9. 3.3 Crystallization of Magma – Physical Geology [opentextbc.ca]

- 10. The Earth -- Introduction [uh.edu]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. hou.usra.edu [hou.usra.edu]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 18. lpi.usra.edu [lpi.usra.edu]

- 19. lpi.usra.edu [lpi.usra.edu]

- 20. researchgate.net [researchgate.net]

- 21. rruff.net [rruff.net]

- 22. Trace Elements in this compound of Volcanic Rocks: Application to the Study of Magmatic Systems [ouci.dntb.gov.ua]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Properties of Olivine Group Minerals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the olivine group minerals, a critical component of the Earth's upper mantle. An understanding of these properties is fundamental to fields ranging from geochemistry and geophysics to materials science. This document presents quantitative data in a structured format, details the experimental protocols for their determination, and provides visualizations of key concepts and workflows.

Introduction to the this compound Group

The this compound group minerals are a series of nesosilicates with the general formula M₂SiO₄, where M is most commonly magnesium (Mg) or iron (Fe). The two end-members of the primary solid solution series are forsterite (Fo, Mg₂SiO₄) and fayalite (Fa, Fe₂SiO₄). These minerals form a complete substitutional solid solution where magnesium and iron ions can freely substitute for one another within the orthorhombic crystal structure.[1] This solid solution is crucial for understanding petrological processes in the Earth's mantle. At high pressures, this compound undergoes phase transitions to its high-pressure polymorphs, wadsleyite and ringwoodite, which are the dominant minerals in the Earth's transition zone.[2][3]

Thermodynamic Data of this compound Group Minerals

The thermodynamic properties of this compound group minerals, including heat capacity, entropy, enthalpy, and Gibbs free energy, are essential for modeling geological processes and understanding the stability of these minerals under various temperature and pressure conditions.

Heat Capacity (Cₚ)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by a given amount. For this compound minerals, it is a key parameter in thermodynamic calculations.

| Mineral | Composition | Temperature (K) | Heat Capacity (Cₚ) (J/mol·K) | Reference |

| Forsterite | Mg₂SiO₄ | 298.15 | 128.6 | (Robie et al., 1982b) in[4] |

| Fayalite | Fe₂SiO₄ | 298.15 | 131.9 ± 0.1 | [5] |

| This compound | Fo₉₀Fa₁₀ | 298.15 | ~129 | (Dachs et al., 2007) in[6] |

| Fayalite | Fe₂SiO₄ | 64.88 | λ-transition (antiferromagnetic) | [5] |

The heat capacity of fayalite-rich olivines exhibits a sharp lambda-type anomaly due to a paramagnetic to antiferromagnetic transition.[4][5] For forsterite, the heat capacity shows a typical Debye-T³ behavior at low temperatures.[7]

Standard Entropy (S°)

Standard entropy is a measure of the randomness or disorder of a system at a standard state (298.15 K and 1 bar).

| Mineral | Composition | Standard Entropy (S°) (J/mol·K) | Reference |

| Forsterite | Mg₂SiO₄ | 94.0 ± 0.1 | [4] |

| Fayalite | Fe₂SiO₄ | 151.4 ± 0.1 | [4] |

| Fayalite (natural) | ~Fe₂SiO₄ | 151.6 ± 1.1 | [6] |

Calorimetric data indicate that the forsterite-fayalite binary solid solution exhibits nearly ideal entropy of mixing behavior.[4]

Enthalpy of Formation (ΔH°ᶠ)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Mineral | Composition | Enthalpy of Formation (ΔH°ᶠ) (kJ/mol) | Reference |

| Fayalite | Fe₂SiO₄ | -1478.17 ± 1.30 | [5] |

High-temperature solution calorimetry is a primary method for determining the enthalpies of formation of minerals like this compound.[8]

Gibbs Free Energy of Formation (ΔG°ᶠ)

The Gibbs free energy of formation is a thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

| Mineral | Composition | Gibbs Free Energy of Formation (ΔG°ᶠ) (kJ/mol) | Reference |

| Fayalite | Fe₂SiO₄ | -1378.98 ± 1.35 | [5] |

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of this compound minerals relies on a variety of sophisticated experimental techniques.

Calorimetry

Calorimetry is the science of measuring heat flow. Several calorimetric techniques are employed for minerals.

-

Low-Temperature Adiabatic Calorimetry: This technique is used to measure heat capacity from near absolute zero to room temperature. A sample is thermally isolated, and a known amount of heat is introduced, with the resulting temperature change being precisely measured. This method was used to determine the heat capacities of forsterite and fayalite.[4]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a rapid method for determining heat capacity and transition enthalpies.[9]

-

High-Temperature Oxide Melt Solution Calorimetry: This technique is used to determine the enthalpy of formation of refractory materials like this compound.[8] The mineral is dissolved in a molten oxide solvent (e.g., lead borate) at high temperatures (typically around 700 °C), and the heat of solution is measured.[8] By measuring the heats of solution of the mineral and its constituent oxides, the enthalpy of formation can be calculated using Hess's law.

Laser-Flash Analysis

The laser-flash method is a widely used technique to determine thermal diffusivity and thermal conductivity.[2] A short pulse of energy from a laser heats one side of a sample, and the temperature rise on the opposite side is measured as a function of time. From this data, the thermal diffusivity can be calculated. Knowing the heat capacity and density, the thermal conductivity can then be determined.

In-Situ High-Temperature and High-Pressure Experiments

To understand the thermodynamic properties of this compound under mantle conditions, experiments are conducted at high temperatures and pressures.

-

Raman Spectroscopy: In-situ high-temperature and high-pressure Raman spectroscopy can be used to investigate the effect of temperature and pressure on the vibrational modes of the this compound crystal lattice.[10] Changes in the Raman spectra can be related to thermodynamic properties like heat capacity and entropy.[10]

-

X-ray Diffraction: High-pressure X-ray diffraction using diamond-anvil cells allows for the determination of the equation of state of this compound, which describes the relationship between its volume, temperature, and pressure.[11] This is crucial for understanding its stability at depth in the Earth.

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamic properties of this compound group minerals.

Caption: this compound Solid Solution Series.

Caption: Experimental and analytical workflow.

Conclusion

The thermodynamic properties of the this compound group minerals are fundamental to our understanding of the Earth's interior and have broader applications in materials science. The data presented in this guide, obtained through a variety of sophisticated experimental techniques, provide a basis for quantitative modeling of geological processes. Continued research, particularly at high pressures and temperatures, will further refine our knowledge of these critical mineral phases.

References

- 1. Thermodynamics of solid solutions [doitpoms.ac.uk]

- 2. Thermal Transport Properties of this compound, Wadsleyite, and Ringwoodite—A Review [mdpi.com]

- 3. High-pressure polymorphs of this compound and the 660-km seismic discontinuity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. msaweb.org [msaweb.org]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

An In-depth Technical Guide to Olivine Alteration Processes and Secondary Mineral Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivine, a nesosilicate mineral with the general formula (Mg,Fe)₂SiO₄, is a primary component of the Earth's upper mantle and is abundant in mafic and ultramafic igneous rocks.[1] Its inherent instability at surface and near-surface conditions makes it highly susceptible to a variety of alteration processes, leading to the formation of a diverse suite of secondary minerals.[2][3] These alteration processes, including serpentinization, weathering, and carbonation, have profound implications for global geochemical cycles, the rheology of the lithosphere, and have garnered significant interest for their potential role in carbon sequestration and the abiotic generation of methane (B114726) and hydrogen.[4][5] This technical guide provides a comprehensive overview of the core this compound alteration processes, the resulting secondary mineral assemblages, and the experimental methodologies used to study these transformations.

Serpentinization: The Hydration of this compound

Serpentinization is a metamorphic process involving the hydration and transformation of this compound-rich rocks into serpentinite, a rock composed predominantly of serpentine (B99607) group minerals. This process is a key driver of chemical and mineralogical change in oceanic crust and mantle rocks.[6]

Core Reactions and Secondary Mineralogy

The fundamental reaction of serpentinization involves the addition of water to this compound, leading to the formation of serpentine minerals and, depending on the composition of the primary this compound and the reaction conditions, brucite and magnetite.[6][7] The generalized reaction for the serpentinization of the forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄) end-members of this compound can be represented as:

-

Forsterite Hydration: 2Mg₂SiO₄ + 3H₂O → Mg₃Si₂O₅(OH)₄ (Serpentine) + Mg(OH)₂ (Brucite)[6][7]

-

Fayalite Hydration and Oxidation: 3Fe₂SiO₄ + 2H₂O → 2Fe₃O₄ (Magnetite) + 3SiO₂(aq) + 2H₂(g)[4]

In natural systems where this compound is a solid solution of forsterite and fayalite, these reactions are coupled. The iron component of this compound is often oxidized, leading to the formation of magnetite (Fe₃O₄) and the production of hydrogen gas (H₂).[4]

The primary secondary minerals formed during serpentinization include:

-

Serpentine Group Minerals: These are the defining minerals of serpentinites and include lizardite (B79139), chrysotile, and antigorite. Their formation is dependent on temperature and pressure conditions.[8]

-

Brucite (Mg(OH)₂): This mineral commonly forms alongside serpentine, particularly during the alteration of magnesium-rich this compound.[7]

-

Magnetite (Fe₃O₄): The formation of magnetite is a key indicator of the oxidation of iron from this compound during serpentinization.[4]

-

Other Secondary Minerals: Depending on the fluid composition and the presence of other primary minerals (like pyroxenes), other secondary minerals such as talc, tremolite, and chlorite (B76162) can also form.[2][7]

Factors Influencing Serpentinization

Several factors exert significant control over the rate and products of serpentinization:

-

Temperature: Serpentinization typically occurs at temperatures ranging from near-surface conditions to upwards of 500°C.[6] The specific serpentine mineral that forms is temperature-dependent, with lizardite and chrysotile favored at lower temperatures and antigorite at higher temperatures.[8]

-

Fluid Composition: The chemical composition of the infiltrating fluid, including its pH and the presence of dissolved species like silica (B1680970) and carbon dioxide, can significantly influence the reaction pathways.[9][10]

-

This compound Composition: The iron content of the parent this compound affects the amount of magnetite and hydrogen produced.[11]

-

Grain Size: Smaller this compound grain sizes generally lead to faster reaction rates due to the increased surface area available for reaction.[12]

Experimental Protocols for Studying Serpentinization

Batch Reactor Experiments:

A common method for studying serpentinization involves reacting this compound powder with water in a closed system at elevated temperature and pressure.

-

Apparatus: A typical setup utilizes a batch reactor, such as a Dickson-type rocking autoclave, often with a flexible gold or titanium reaction cell to prevent contamination.[12][13]

-

Starting Materials: Finely ground this compound of a known composition and grain size is used. The fluid is typically deionized water or a solution with a specific chemical composition (e.g., seawater-like salinity).[11][12]

-

Procedure:

-

A known mass of this compound powder and a specific volume of the reactant fluid are loaded into the reaction cell.

-

The reactor is sealed and purged with an inert gas (e.g., argon) to create an anoxic environment if desired.[11]

-

The reactor is heated to the target temperature and pressurized to the desired level.[11][12]

-

The experiment is run for a set duration, during which the reactor may be rocked to ensure mixing.[12]

-

-

Analysis: The solid reaction products are analyzed using techniques such as X-ray diffraction (XRD) to identify the mineral phases, scanning electron microscopy (SEM) to observe textures, and electron microprobe analysis (EMPA) to determine the chemical composition of the minerals. The fluid phase is analyzed for changes in chemical composition and the presence of dissolved gases like hydrogen.[11]

Flow-Through Experiments:

These experiments simulate a more open system where fluids are continuously supplied to the reacting this compound.

-

Apparatus: A flow-through reactor system consists of a pump to deliver the reactant fluid, a reaction cell containing the this compound, and a back-pressure regulator to maintain pressure.[14][15]

-

Procedure:

-

Analysis: The composition of the effluent fluid is analyzed over time to determine the rates of mineral dissolution and secondary mineral precipitation. The solid reactants can be analyzed at the end of the experiment.[14]

Weathering: Low-Temperature Alteration of this compound

At and near the Earth's surface, this compound is highly susceptible to chemical weathering by meteoric water and atmospheric gases. This process plays a crucial role in soil formation and the global carbon cycle.[16]

Core Reactions and Secondary Mineralogy

This compound weathering involves the incongruent dissolution of the mineral, where some elements are preferentially leached into solution while others form new secondary minerals. The primary reactions involve the reaction of this compound with water and carbon dioxide:

(Mg,Fe)₂SiO₄ + 4H₂CO₃ → 2(Mg²⁺, Fe²⁺) + 4HCO₃⁻ + H₄SiO₄[10]

The dissolved components can then precipitate as a variety of secondary minerals:

-

Clay Minerals: Smectite and chlorite are common weathering products.[17]

-

Iron Oxides and Hydroxides: The oxidation of iron released from this compound leads to the formation of goethite (FeOOH) and hematite (B75146) (Fe₂O₃), which are responsible for the reddish-brown color of many weathered this compound grains.[17]

-

Iddingsite: This is not a single mineral but a complex alteration product consisting of a mixture of clay minerals, iron oxides, and ferrihydrites. It typically forms as a reddish-brown rim around this compound grains.[7][16]

-

Carbonates: In environments with sufficient carbonate availability, magnesium and calcium released from this compound and other minerals can precipitate as magnesite (MgCO₃) or calcite (CaCO₃).

Factors Influencing Weathering

-

Climate: Temperature and the availability of water are the primary climatic controls on weathering rates.

-

pH: The acidity of the water, influenced by dissolved CO₂, affects the dissolution rate of this compound.[2]

-

Drainage: The rate at which water moves through the weathering profile influences the removal of dissolved ions and the precipitation of secondary minerals.[3]

Experimental Protocols for Studying this compound Weathering

Soil Column Experiments:

These experiments are designed to simulate the weathering of this compound in a soil environment.

-

Apparatus: Large columns are filled with soil, to which a known amount of crushed this compound is added. An irrigation system is used to apply a simulated rainfall solution.[16]

-

Procedure:

-

Soil is collected from a field site and homogenized.

-

A known mass of sieved this compound is mixed into the top layer of the soil in the experimental columns. Control columns with no added this compound are also prepared.[16]

-

A solution mimicking local rainwater is dripped onto the surface of the columns at a controlled rate.

-

Leachate is collected from the bottom of the columns at regular intervals.[16]

-

-

Analysis: The leachate is analyzed for pH, alkalinity, and the concentrations of major and trace elements to determine the rate of this compound dissolution and the release of elements. At the end of the experiment, the soil can be sectioned and analyzed for the distribution of secondary minerals.[16]

Carbonation: Reaction of this compound with CO₂

The reaction of this compound with carbon dioxide to form stable carbonate minerals is a process of significant interest for carbon sequestration strategies.

Core Reactions and Secondary Mineralogy

The overall reaction for the carbonation of forsterite is:

Mg₂SiO₄ + 2CO₂ → 2MgCO₃ (Magnesite) + SiO₂

The primary secondary mineral is magnesite, although under certain conditions, other carbonate minerals like dolomite (B100054) may form if calcium is present. Amorphous silica is a common byproduct.

Factors Influencing Carbonation

-

Temperature and Pressure: Carbonation reactions are favored at elevated temperatures and CO₂ pressures.

-

Fluid Chemistry: The presence of certain dissolved salts can influence the reaction rate.

-

Catalysts: Some minerals, such as magnetite, may act as catalysts in the carbonation process.

Data Presentation

The following tables summarize quantitative data from various experimental studies on this compound alteration.

Table 1: Experimental Conditions and Results for this compound Serpentinization

| Reference | This compound Composition | Temperature (°C) | Pressure (MPa) | Fluid Composition | Duration (days) | Key Secondary Minerals | Extent of Reaction (%) |

| Malvoisin et al. (2012) | San Carlos (Fo₉₁) | 250 - 350 | 50 | H₂O | up to 514 | Lizardite, Magnetite, Brucite | up to 80 |

| McCollom et al. (2016) | San Carlos (Fo₉₁) | 200 - 320 | 35 | Na-Cl-HCO₃ solution | up to 390 | Chrysotile, Brucite, Magnetite | 2.7 - 48 |

| Lamadrid et al. (2017) | San Carlos (Fo₉₁) | 280 | ~50 (in SFI) | H₂O-NaCl solutions | up to 270 | Serpentine, Brucite, Magnetite | - |

Table 2: this compound Dissolution Rates from Weathering Experiments

| Reference | This compound Type | Temperature (°C) | pH | Dissolution Rate (mol Mg/cm²/s) | Experimental Setup |

| Oelkers (2001) | Forsterite | 25 | ~2 | - | Batch reactor |

| Pogge von Strandmann et al. (2022) | Forsteritic | 4 | ~7-8 | 10⁻¹⁷.¹ | Soil column |

| Renforth et al. (2015) | Forsteritic | 19 | ~7-8 | 10⁻¹⁵.⁸ | Soil column |

| This study's compilation | Forsteritic | 32 | ~7-8 | Higher than 19°C | Soil column |

Table 3: Composition of Iddingsite from Altered this compound (Weight %)

| Reference | SiO₂ | Al₂O₃ | Fe₂O₃ (total Fe) | MgO | CaO | H₂O (by difference) |

| Kuebler et al. (2003) | 25-40 | 2-6 | 35-50 | 5-15 | <1 | 10-15 |

| Edwards (1938) | ~33 | - | ~49 | ~8 | - | ~10 |

Visualizations of Alteration Pathways

Caption: Overview of major this compound alteration pathways.

Caption: Experimental workflow for a batch reactor serpentinization study.

Caption: Logical relationships in the formation of iddingsite during this compound weathering.

Conclusion

The alteration of this compound is a complex interplay of chemical reactions governed by a multitude of environmental factors. Serpentinization, weathering, and carbonation each lead to distinct suites of secondary minerals that have significant impacts on geological and environmental systems. The experimental study of these processes provides crucial data for understanding reaction kinetics, mineral stability, and the potential for applications such as carbon sequestration. This guide has provided a foundational overview of these processes, the minerals they produce, and the methods used to investigate them, offering a valuable resource for researchers in geoscience and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Abiotic methane formation during experimental serpentinization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lpi.usra.edu [lpi.usra.edu]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogen Generation and Serpentinization of this compound Under Flow Conditions | Semantic Scholar [semanticscholar.org]

- 8. hou.usra.edu [hou.usra.edu]

- 9. hou.usra.edu [hou.usra.edu]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced this compound weathering in permeable sandy sediments from the North Sea – a laboratory study using flow-through reactors | EPIC [epic.awi.de]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. lpi.usra.edu [lpi.usra.edu]

- 16. ldeo.columbia.edu [ldeo.columbia.edu]

- 17. Frontiers | The Dissolution of this compound Added to Soil at 4°C: Implications for Enhanced Weathering in Cold Regions [frontiersin.org]

Introduction: The Role of Nickel in Olivine as a Geochemical Tracer

An In-depth Technical Guide on the Geochemical Significance of Nickel in Olivine

This compound, a primary silicate (B1173343) mineral in mafic and ultramafic rocks, serves as a crucial recorder of magmatic processes within the Earth's crust and mantle.[1] Among the trace elements it incorporates, nickel (Ni) is of paramount significance. Due to its compatible and chalcophile nature, the concentration of nickel in this compound provides profound insights into a wide range of geological processes.[2] It is extensively used as a petrogenetic indicator to understand mantle magma sources, deep-seated petrogenetic events, fractional crystallization, magma mixing, and, critically, the formation of magmatic nickel-copper (Ni-Cu) sulfide (B99878) ore deposits.[1][2] This technical guide provides a comprehensive overview of the geochemical importance of nickel in this compound, detailing the thermodynamic principles of its partitioning, its application in diffusion chronometry, and the analytical and experimental methodologies that underpin its study.

Nickel in this compound as a Petrogenetic Indicator

The nickel content of this compound, often evaluated in conjunction with its forsterite (Fo) content (Mg# = Mg/(Mg+Fe)), is a powerful tool for deciphering the history of a magma.[3]

Fractional Crystallization and Magma Mixing

During the fractional crystallization of a mafic magma, both nickel and magnesium are preferentially incorporated into the this compound structure. This results in a characteristic trend of decreasing Ni and Fo content in the crystallizing this compound as the magma evolves.[2][4] Deviations from this simple fractional crystallization trend can indicate processes like magma recharge and mixing, where a more primitive, high-Ni magma replenishes a fractionated magma chamber.[1]

Mantle Source Characterization

The initial Ni content of this compound crystallizing from a primary magma is a function of the magma's source in the mantle.[1] For instance, olivines from magmas generated by the melting of a peridotite source at great depths, such as Archean komatiites, exhibit Ni contents and Mg numbers consistent with this origin.[3] Variations in Ni content can be linked to the depth and temperature of melting, as well as the mineralogy of the mantle source, such as the presence of pyroxene-rich regions.[1] Olivines in mantle peridotites themselves provide a narrative of Earth's early magmatic history, with Ni contents largely established during crystallization in a primordial magma ocean.[3]

Sulfide Saturation and Ore Genesis

Nickel is strongly chalcophile, meaning it has a high affinity for sulfide melts.[2] In a silicate magma, Ni partitions strongly into both this compound and any immiscible sulfide liquid that may form.[2] The partition coefficient of Ni into a sulfide melt is significantly higher than into this compound. Consequently, if a magma reaches sulfide saturation and begins to segregate a sulfide liquid, the remaining silicate melt will become depleted in Ni. This compound crystallizing from this Ni-depleted magma will, in turn, have a lower Ni content than would be expected for its Fo content based on a normal fractional crystallization trend.[5] This depletion is a key indicator used in mineral exploration to identify mafic-ultramafic intrusions that may host magmatic Ni-Cu sulfide deposits.[2]

However, the relationship is not always straightforward. Multiple factors can influence the final Ni content in this compound, including the ratio of silicate magma to sulfide liquid (R-factor), post-cumulus re-equilibration with trapped melt, and magma mixing.[5][6] In some mineralized intrusions, anomalously high-Ni olivines are found, which may result from the re-entrainment of primitive, Ni-rich sulfides into a more evolved magma.[7]

Thermodynamics of Nickel Partitioning

The distribution of nickel between this compound and silicate melt is governed by the partition coefficient, DNi, defined as the weight ratio of Ni in this compound to that in the coexisting melt.

The this compound-Melt Partition Coefficient (DNi)

DNi is a fundamental parameter in petrology and is significantly greater than one, highlighting Ni's compatible behavior in this compound during magmatic processes.[8] Its value is not constant and depends on several physical and chemical variables.

Factors Influencing DNi

-

Temperature : DNi is strongly dependent on temperature. As temperature increases, DNi decreases.[8][9] For example, for a mid-ocean ridge basalt (MORB) composition with ~18 wt% MgO, DNi decreases from 5.0 to 3.8 as the temperature rises from 1400 to 1550°C.[10] This inverse relationship means that this compound crystallizing from a high-temperature melt (like a komatiite) will have a lower DNi than this compound crystallizing from a cooler basaltic melt.[10]

-

Pressure : The effect of pressure on DNi is less pronounced than temperature. Some studies have shown that partition coefficients are pressure-dependent.[11][12]

-

Melt Composition : The composition of the silicate melt, particularly its MgO and SiO2 content, also influences DNi.[13][14] Experiments have shown that for a given temperature, DNi varies with melt composition. For instance, Ni partition coefficients measured in experiments involving siliceous eclogite partial melts are significantly larger than for basaltic melts.[13]

-

Nickel Concentration : For Ni concentrations up to about 1000 ppm in forsterite, the partitioning follows Henry's law, meaning DNi is independent of the Ni concentration.[11][12]

| Parameter | Effect on DNiol/melt | Quantitative Example/Range | Reference |

| Temperature | Inverse relationship (DNi decreases as T increases) | For a MORB melt, DNi decreases from 5.0 at 1400°C to 3.8 at 1550°C. | [9][10] |

| KNi (wt.%NiOol/wt.%NiOliq) ranges from 5.9 at 1400°C to 29 at 1100°C. | [8] | ||

| Pressure | Moderate dependence | DNi is pressure-dependent from 1 atm to 20 kbar. | [11][12] |

| Melt Composition | DNi depends on melt structure and composition (e.g., SiO2, MgO). | Partition coefficients are significantly larger for siliceous eclogite partial melts than for basalt. | [13][14] |

| Ni Concentration | Independent of Ni content up to ~1000 ppm in forsterite (Henry's Law). | DNi is independent of Ni content until 1000 ppm Ni is dissolved in forsterite. | [11][12] |

Diffusion Chronometry

Zoning of nickel and other elements (like Fe-Mg) within this compound crystals can be used to determine the timescales of magmatic processes, a technique known as diffusion chronometry.[15] When an this compound crystal is no longer in equilibrium with the surrounding melt (e.g., due to magma mixing), elements will diffuse across the crystal-melt boundary to re-establish equilibrium. Because Ni diffuses at a different rate than Fe-Mg, the resulting compositional profiles can be modeled to calculate the duration of this disequilibrium period.[4][16]

This method can constrain the time between magma mixing events and subsequent eruption.[15] The interpretation of Fo-Ni trends is critical; fractional crystallization typically produces a concave-up trend on a Fo vs. Ni plot, whereas protracted diffusion in cases where Ni diffusivity is lower than Fe-Mg interdiffusion can produce a contrasting concave-down trend.[4][17]

Analytical Methodologies

Accurate determination of nickel concentrations in this compound is fundamental to its geochemical application.

Electron Probe Micro-Analysis (EPMA)

EPMA is a widely used technique for obtaining major and minor element compositions of this compound, including nickel.[2][18] It uses a focused beam of electrons to generate characteristic X-rays from a small spot on the sample. The intensities of these X-rays are proportional to the concentrations of the elements present. EPMA offers high spatial resolution and accuracy for elements like Ni, typically reported down to hundreds of ppm with precisions around 5–10%.[2]

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)

For measuring trace element concentrations and creating detailed compositional profiles across this compound grains for diffusion studies, LA-ICP-MS is the preferred method.[19] This technique uses a laser to ablate a small amount of material from the sample surface, which is then transported into an ICP-MS for elemental and isotopic analysis. It offers lower detection limits than EPMA, making it ideal for detailed trace element work, including the measurement of diffusion profiles for Mn, Co, and Ni.[19]

Experimental Protocols

Experimental petrology provides the fundamental data on partition coefficients and diffusion rates needed to interpret natural observations.

High-Pressure, High-Temperature Partitioning Experiments

These experiments are designed to determine the DNi between this compound and silicate melt under controlled conditions.

-

Objective : To measure the equilibrium distribution of Ni between this compound and a silicate melt at specific pressures (P) and temperatures (T).

-

Methodology :

-

Starting Materials : A synthetic or natural basaltic glass powder is mixed with a known amount of NiO. This mixture can be encapsulated with a natural this compound crystal (e.g., San Carlos this compound) or allowed to crystallize its own this compound.[10][13]

-

Encapsulation : To prevent the loss of volatile elements and control redox conditions, the starting materials are sealed in a noble metal capsule (e.g., platinum). To prevent the loss of Ni to the capsule, a graphite (B72142) inner capsule or an "this compound crucible" design may be used, where the melt is surrounded by powdered this compound.[10]

-

Apparatus : Experiments are conducted in high-P-T apparatus such as a piston-cylinder press (for pressures up to ~4 GPa) or a multi-anvil press (for higher pressures). Temperature is controlled with a thermocouple.

-

Experimental Run : The capsule is brought to the desired P and T and held for a duration sufficient to attain equilibrium between the this compound and melt (typically hours to days).

-

Quenching : The experiment is rapidly cooled (quenched) to preserve the high-temperature phases (this compound and glass).

-

Analysis : The run product (this compound crystals and quenched glass) is mounted, polished, and analyzed by EPMA or LA-ICP-MS to determine the Ni concentrations in each phase, from which DNi is calculated.[10]

-

Conclusion